molecular formula C24H24N4O3S B1231434 [3-(2,3-Dihydroindol-1-ylsulfonyl)phenyl]-[4-(2-pyridinyl)-1-piperazinyl]methanone

[3-(2,3-Dihydroindol-1-ylsulfonyl)phenyl]-[4-(2-pyridinyl)-1-piperazinyl]methanone

Cat. No. B1231434
M. Wt: 448.5 g/mol
InChI Key: DNYOWORTIJGFOF-UHFFFAOYSA-N
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Description

[3-(2,3-dihydroindol-1-ylsulfonyl)phenyl]-[4-(2-pyridinyl)-1-piperazinyl]methanone is a member of piperazines and a member of pyridines.

Scientific Research Applications

Enzyme Inhibitory Activity

A study by Hussain et al. (2017) synthesized derivatives similar to the compound and found significant enzyme inhibitory activity. Specifically, one compound showed excellent inhibitory effects against acetyl- and butyrylcholinesterase, indicating potential therapeutic applications (Hussain et al., 2017).

Therapeutic Agent Synthesis

Abbasi et al. (2019) focused on the synthesis of derivatives through a bi-step approach, resulting in compounds with inhibitory activity against α-glucosidase enzyme and a profile for hemolytic and cytotoxic activities. This research suggests potential applications in developing therapeutic agents (Abbasi et al., 2019).

Structural and Thermal Studies

Karthik et al. (2021) conducted structural studies on a compound with a similar structure, focusing on its thermal, optical, and etching properties. This research provides insights into the stability and structural characteristics of such compounds (Karthik et al., 2021).

Alzheimer's Disease Therapy Exploration

A study by Hassan et al. (2018) synthesized multifunctional amides with moderate enzyme inhibitory potentials and explored their potential as therapeutic agents for Alzheimer's disease. This indicates possible applications in neurodegenerative disease treatment (Hassan et al., 2018).

Antibacterial and Antifungal Activity

Swarnkar et al. (2014) investigated the synthesis of derivatives and their antibacterial and antifungal activities. The study demonstrated the potential of these compounds in treating bacterial and fungal infections (Swarnkar et al., 2014).

Anti-HIV-2 Activity

Ashok et al. (2015) synthesized β-carboline derivatives, including compounds structurally related to the queried compound, and evaluated their inhibition activity against HIV-2 strains. This research suggests potential applications in HIV treatment (Ashok et al., 2015).

Histamine H3 Receptor Antagonists

A study by Letavic et al. (2015) described the preclinical characterization of phenyl(piperazin-1-yl)methanones as histamine H3 receptor antagonists, highlighting their potential in developing wake-promoting agents (Letavic et al., 2015).

properties

Product Name

[3-(2,3-Dihydroindol-1-ylsulfonyl)phenyl]-[4-(2-pyridinyl)-1-piperazinyl]methanone

Molecular Formula

C24H24N4O3S

Molecular Weight

448.5 g/mol

IUPAC Name

[3-(2,3-dihydroindol-1-ylsulfonyl)phenyl]-(4-pyridin-2-ylpiperazin-1-yl)methanone

InChI

InChI=1S/C24H24N4O3S/c29-24(27-16-14-26(15-17-27)23-10-3-4-12-25-23)20-7-5-8-21(18-20)32(30,31)28-13-11-19-6-1-2-9-22(19)28/h1-10,12,18H,11,13-17H2

InChI Key

DNYOWORTIJGFOF-UHFFFAOYSA-N

Canonical SMILES

C1CN(C2=CC=CC=C21)S(=O)(=O)C3=CC=CC(=C3)C(=O)N4CCN(CC4)C5=CC=CC=N5

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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